molecular formula C42H48N4O5 B1240507 Callichiline CAS No. 31230-09-8

Callichiline

Cat. No. B1240507
CAS RN: 31230-09-8
M. Wt: 688.9 g/mol
InChI Key: AXSFWIGDSYMZQJ-JSVKVMEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callichiline is a member of beta-carbolines.

Scientific Research Applications

Chemical Structure and Derivation

Callichiline, a dimeric indole alkaloid, has been a subject of interest due to its complex structure and derivation from natural sources. It was isolated from Callichilia barteri and is composed of two monomeric halves similar to vobtusine, specifically beninine and the vincadifformine analogue of beninine. This composition was determined through chemical reactions and spectral properties (Agwada, Gorman, Hesse, & Schmid, 1967). Additionally, the structure of callichiline and its derivatives were further elucidated using 13C NMR spectral method and single-crystal X-ray crystallographic analysis, confirming its molecular configuration (McPhail, Hagaman, Kunesch, Wenkert, & Poisson, 1983).

Biotechnology and Ethnopharmacology

In the realm of biotechnology and ethnopharmacology, the study of compounds like callichiline is essential. The development of plant callus cultures, for instance, is significant in the synthesis of bioactive secondary metabolites, which includes alkaloids similar to callichiline. These cultures have vast applications in pharmacology, agriculture, and horticulture (Efferth, 2019). The study of amino acids like proline in callus induction and plant stress resistance also relates indirectly to the study of complex alkaloids such as callichiline, as these amino acids play a role in plant adaptation and metabolic processes under stress conditions (Ashraf & Foolad, 2007).

Molecular and Cellular Biology

Research in molecular and cellular biology, especially in relation to cell cycle checkpoint genes and osmotic stress, is another area where the study of compounds like callichiline finds relevance. For example, the impact of polyethylene glycol on embryogenic callus of Medicago truncatula, leading to increased expression of the cell cycle checkpoint gene WEE1, illustrates the complex interplay between cellular mechanisms and external stressors. This research helps in understanding how cells respond to environmental changes, which is crucial for comprehending the action of bioactive compounds (Elmaghrabi, Rogers, Francis, & Ochatt, 2017).

properties

CAS RN

31230-09-8

Product Name

Callichiline

Molecular Formula

C42H48N4O5

Molecular Weight

688.9 g/mol

IUPAC Name

methyl (1R,1'S,4'R,6'R,10'S,12R,14'S,15'R,16S,17R,22R)-18'-methoxyspiro[15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-17,2'-9-oxa-13,16-diazaheptacyclo[11.9.2.01,15.04,15.06,10.06,14.017,22]tetracosa-17(22),18,20-triene]-10-carboxylate

InChI

InChI=1S/C42H48N4O5/c1-48-29-9-5-7-27-31(29)44-42-24-20-37-13-18-50-30(37)10-15-45(35(37)42)17-12-41(27,42)39(21-24)23-46-16-11-40-26-6-3-4-8-28(26)43-32(40)25(33(47)49-2)22-38(34(40)46)14-19-51-36(38)39/h3-9,24,30,34-36,43-44H,10-23H2,1-2H3/t24-,30-,34-,35-,36+,37+,38-,39+,40-,41-,42-/m0/s1

InChI Key

AXSFWIGDSYMZQJ-JSVKVMEJSA-N

Isomeric SMILES

COC1=CC=CC2=C1N[C@]34[C@@]25CCN6[C@H]3[C@]7(CCO[C@H]7CC6)C[C@H]4C[C@]58CN9CC[C@@]12[C@@H]9[C@@]3([C@H]8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC

SMILES

COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC

Canonical SMILES

COC1=CC=CC2=C1NC34C25CCN6C3C7(CCOC7CC6)CC4CC58CN9CCC12C9C3(C8OCC3)CC(=C1NC1=CC=CC=C21)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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